RS-1893, chemically named 2-[2-chloro-4-(2,3,4,5-tetrahydro-3-oxo-6-pyridazinyl)]-phenoxy-N- (2-(2-morpholinoethyl)-acetamide), is a synthetic compound investigated for its cardiovascular properties. [ [] ] It is not a naturally occurring compound and was synthesized specifically for pharmaceutical research. RS-1893 is classified as a cardiotonic agent due to its ability to increase the force of heart contractions. [ [] ]
The molecular structure of RS-1893 is described by its chemical name: 2-[2-chloro-4-(2,3,4,5-tetrahydro-3-oxo-6-pyridazinyl)]-phenoxy-N- (2-(2-morpholinoethyl)-acetamide). [ [] ] This indicates the presence of a pyridazinone ring, a chlorophenoxy group, and a morpholinoethylacetamide side chain. Unfortunately, detailed structural analysis data, such as bond lengths and angles, are not provided in the papers.
RS-1893 is suggested to act as a phosphodiesterase-III (PDE-III) inhibitor. [ [] ] PDE-III inhibitors prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This increase in cAMP enhances calcium influx into cardiac myocytes, resulting in stronger heart contractions. [ [] ] Additionally, RS-1893 has been shown to induce vasodilation, potentially through mechanisms involving potassium channels, but the exact pathways are not fully elucidated. [ [] ]
CAS No.: 126-71-6
CAS No.: 13478-45-0
CAS No.: 132843-44-8
CAS No.: